molecular formula C22H21BrN4O3 B2535220 4-(6-bromo-2,4-dioxo-1H-quinazolin-3-yl)-N-[2-(1H-indol-3-yl)ethyl]butanamide CAS No. 892286-65-6

4-(6-bromo-2,4-dioxo-1H-quinazolin-3-yl)-N-[2-(1H-indol-3-yl)ethyl]butanamide

Cat. No.: B2535220
CAS No.: 892286-65-6
M. Wt: 469.339
InChI Key: JUWFZWDQDKYOEM-UHFFFAOYSA-N
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Description

4-(6-bromo-2,4-dioxo-1H-quinazolin-3-yl)-N-[2-(1H-indol-3-yl)ethyl]butanamide is a useful research compound. Its molecular formula is C22H21BrN4O3 and its molecular weight is 469.339. The purity is usually 95%.
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Scientific Research Applications

Antitumor Activity

A series of new 6-substituted-4-(3-bromophenylamino)quinazoline derivatives, potentially including compounds with structural similarities to 4-(6-bromo-2,4-dioxo-1H-quinazolin-3-yl)-N-[2-(1H-indol-3-yl)ethyl]butanamide, have been prepared as irreversible inhibitors of epidermal growth factor receptor (EGFR) and human epidermal growth factor receptor (HER-2) tyrosine kinases. These compounds have shown enhanced antitumor activity, with one compound exhibiting excellent oral activity in a human epidermoid carcinoma xenograft model in nude mice (Tsou et al., 2001).

Anti-Inflammatory and Analgesic Properties

A novel series of 6-bromo-2-(4-pyridyl)-quinazolin-4(3H)-ones have been synthesized and evaluated for their anti-inflammatory and analgesic activities. Several compounds from this series demonstrated significant activity, with some showing higher anti-inflammatory activity compared to the standard reference, indomethacin (Eweas et al., 2012).

Antimicrobial Activity

N-aryl-4-[6-(2-fluoropyridin-3-yl)quinazolin-2-yl]-piperazine-1-carboxamide or -carbothioamide derivatives, which share a structural motif with the compound of interest, have been synthesized and evaluated for their antimicrobial activity. Some of these compounds exhibited potential antimicrobial activity against a variety of bacterial and fungal strains (Babu et al., 2015).

Anticonvulsant Agents

A series of 6-bromo-2-ethyl-3-(substitutedbenzo[d]thiazol-2-yl)quinazolin-4(3H)-one compounds were synthesized and evaluated for their anticonvulsant properties. Among them, specific derivatives showed significant activity against tonic seizures in experimental models, suggesting potential applications in treating seizure disorders (Ugale et al., 2012).

Properties

IUPAC Name

4-(6-bromo-2,4-dioxo-1H-quinazolin-3-yl)-N-[2-(1H-indol-3-yl)ethyl]butanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H21BrN4O3/c23-15-7-8-19-17(12-15)21(29)27(22(30)26-19)11-3-6-20(28)24-10-9-14-13-25-18-5-2-1-4-16(14)18/h1-2,4-5,7-8,12-13,25H,3,6,9-11H2,(H,24,28)(H,26,30)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JUWFZWDQDKYOEM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C(=CN2)CCNC(=O)CCCN3C(=O)C4=C(C=CC(=C4)Br)NC3=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H21BrN4O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

469.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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